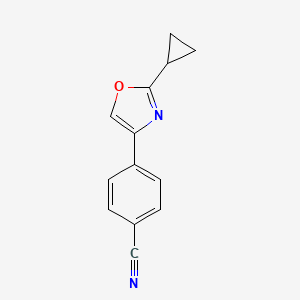
4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzonitrile
Numéro de catalogue B8417851
Poids moléculaire: 210.23 g/mol
Clé InChI: SPIYYGQLYZTNQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07319104B2
Procedure details


To a solution of 4-(4-bromophenyl)-2-cyclopropyl-1,3-oxazole (1.78 g, 6.74 mmol) in NMP (25 mL) was added copper cyanide (4.22 g, 47.12 mmol). The mixture was heated to 185C for 4 h. Upon cooling, the mixture was poured into a 0C solution of 5% aqueous sodium cyanide (60 ml). The aqueous phase was extracted with Et2O. The combined organic phases were washed with, 5% aqueous sodium cyanide, water, and brine, dried with MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography (CH2Cl2/Hexanes, 2:3 to 10:0) to yield 4-(2-cyclopropy-1,3-oxazol-4-yl)benzonitrile as a yellow solid (1.00 g, 71%).
Name
4-(4-bromophenyl)-2-cyclopropyl-1,3-oxazole
Quantity
1.78 g
Type
reactant
Reaction Step One



[Compound]
Name
185C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
71%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([CH:13]3[CH2:15][CH2:14]3)[O:11][CH:12]=2)=[CH:4][CH:3]=1.[Cu](C#N)[C:17]#[N:18].[C-]#N.[Na+]>CN1C(=O)CCC1>[CH:13]1([C:10]2[O:11][CH:12]=[C:8]([C:5]3[CH:6]=[CH:7][C:2]([C:17]#[N:18])=[CH:3][CH:4]=3)[N:9]=2)[CH2:15][CH2:14]1 |f:2.3|
|
Inputs


Step One
|
Name
|
4-(4-bromophenyl)-2-cyclopropyl-1,3-oxazole
|
|
Quantity
|
1.78 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1N=C(OC1)C1CC1
|
|
Name
|
|
|
Quantity
|
4.22 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cu](C#N)C#N
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Step Two
[Compound]
|
Name
|
185C
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
0C
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with, 5% aqueous sodium cyanide, water, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by flash chromatography (CH2Cl2/Hexanes, 2:3 to 10:0)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1OC=C(N1)C1=CC=C(C#N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
